Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

説明

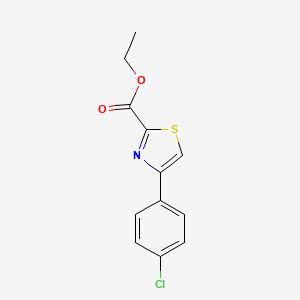

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is a thiazole-based heterocyclic compound featuring a 4-chlorophenyl substituent at the 4-position of the thiazole ring and an ethyl carboxylate group at the 2-position. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings, widely studied for their diverse biological activities and applications in medicinal chemistry.

特性

IUPAC Name |

ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSJMEGGOPRTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503177 | |

| Record name | Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75680-91-0 | |

| Record name | Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of ethyl bromoacetate and a base such as sodium ethoxide to yield the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反応の分析

Oxidation Reactions

The thiazole ring and ester group exhibit distinct oxidation behavior:

-

Thiazole ring oxidation : The sulfur atom in the thiazole ring can undergo oxidation with agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), forming sulfoxide or sulfone derivatives.

-

Ester group oxidation : Strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic conditions may convert the ester to a carboxylic acid, though this pathway is less common due to competing hydrolysis.

Key conditions :

Reduction Reactions

The ethyl ester group is susceptible to reduction:

-

Ester to alcohol : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ester to a primary alcohol, yielding 4-(4-chlorophenyl)-1,3-thiazole-2-methanol.

Example :

Substitution Reactions

The chlorophenyl and thiazole moieties participate in nucleophilic and electrophilic substitutions:

Chlorophenyl Group Substitution

The chlorine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols under basic conditions :

| Nucleophile | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Aniline | K₂CO₃, DMF, 80°C | 4-(4-Aminophenyl)-1,3-thiazole-2-carboxylate | |

| Methoxide | NaH, methanol, reflux | 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylate |

Thiazole Ring Substitution

Electrophilic substitution occurs at the C-5 position of the thiazole ring due to electron-rich sulfur and nitrogen atoms:

Hydrolysis Reactions

The ester group hydrolyzes under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl in ethanol yields the carboxylic acid.

-

Basic hydrolysis : NaOH in aqueous ethanol produces the sodium carboxylate salt.

Reaction pathway :

Cycloaddition and Cross-Coupling Reactions

The thiazole ring participates in:

-

1,3-Dipolar cycloaddition : With nitrile oxides to form fused bicyclic systems .

-

Suzuki coupling : The chlorophenyl group couples with arylboronic acids using Pd catalysts, enabling biaryl synthesis .

Example :

Biological Activity and Mechanistic Insights

While not a direct reaction, the compound’s bioactivity stems from its interactions with biological targets:

-

Anticancer activity : Induces DNA damage via topoisomerase II inhibition (IC₅₀ = 1.98 µg/mL against A431 cells) .

-

Enzyme modulation : Inhibits cytochrome P450 enzymes, altering metabolic pathways.

Stability and Degradation

-

Thermal decomposition : Degrades above 200°C, releasing CO₂ and HCl.

-

Photodegradation : UV light induces ring-opening reactions, forming sulfenic acid intermediates.

科学的研究の応用

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

作用機序

The mechanism of action of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context.

類似化合物との比較

Structural Analogues with Thiazole Cores

(a) Ethyl 2-[(4-chlorophenyl)amino]-4-thiazolecarboxylate (C₁₂H₁₁ClN₂O₂S)

- Substituents: A 4-chloroanilino group replaces the 4-chlorophenyl group in the target compound.

- Impact: The amino linkage introduces hydrogen-bonding capabilities, altering solubility and reactivity compared to the direct aryl attachment in the target compound. This derivative may exhibit enhanced intermolecular interactions in crystal lattices .

(b) Ethyl 4-isopropylthiazole-2-carboxylate (C₉H₁₃NO₂S)

- Substituents : An isopropyl group at the 4-position instead of 4-chlorophenyl.

- The lack of an electron-withdrawing group may lower thermal stability compared to the chlorophenyl analogue .

(c) Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate (C₂₀H₁₆ClN₃O₅S)

- Substituents: Additional 4-nitrophenyl and 4-chlorophenoxymethyl groups.

- The phenoxymethyl spacer may improve flexibility, affecting biological membrane permeability .

Cyclohexenone-Based Analogues

Compounds like ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate (C₂₁H₁₈ClFO₃) feature a cyclohexenone core instead of a thiazole ring.

- Structural Differences: The cyclohexenone ring adopts puckered conformations (envelope, half-chair, or screw-boat) depending on substituents, as quantified by Cremer-Pople parameters (e.g., Q = 0.477 Å, θ = 50.6° for half-chair) .

- Functional Impact : The ketone group at the 2-position enables participation in Michael addition reactions, a trait absent in thiazole derivatives. The dihedral angles between aryl substituents (e.g., 76.4°–89.9°) suggest steric clashes influencing crystallinity .

Substituent Effects on Properties

*Calculated based on molecular formula C₁₂H₁₀ClNO₂S.

生物活性

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

This compound has been investigated for several biological activities, primarily focusing on:

- Antimicrobial Activity : The compound exhibits potential against various bacterial and fungal strains.

- Anticancer Activity : It has shown cytotoxic effects on different cancer cell lines, particularly liver carcinoma (HepG2).

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess notable antimicrobial properties. The presence of the chlorine atom in the para position of the phenyl ring enhances its reactivity and biological efficacy.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. The compound exhibits cytotoxicity against liver carcinoma cell lines, with a significant structure-activity relationship observed.

Case Study: HepG2 Cell Line

In a study assessing the cytotoxic effects on HepG2 cells, the following results were reported:

- IC50 Values : The IC50 value for this compound was found to be approximately 7.06 µM , indicating moderate potency compared to doxorubicin (IC50 = 0.5 µM) as a reference drug.

Table 2: Cytotoxicity of Thiazole Derivatives Against HepG2 Cell Line

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 7.06 | |

| Doxorubicin | 0.5 | |

| Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate | 5.00 |

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific enzymes or receptors within the cell. This compound may inhibit certain pathways critical for cell survival and proliferation in cancerous cells.

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of electron-withdrawing groups like chlorine increases the biological activity of thiazole derivatives. Variations in substituents at different positions on the thiazole ring significantly influence their efficacy.

Key Findings from SAR Studies

- Chloro Substitution : Enhances antimicrobial and anticancer activity.

- Ester Group : Presence at position 2 is associated with higher antitumor activity.

- Electron-Drawing Groups : Generally improve potency against cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : A Michael addition reaction between ethyl acetoacetate and a chalcone derivative (e.g., (2E)-3-(4-chlorophenyl)-1-arylprop-2-en-1-one) in absolute ethanol under reflux with a catalytic base (e.g., 10% NaOH) is a common approach . Optimization includes adjusting reaction time (8–12 hours), temperature (reflux conditions), and stoichiometry of reactants. Post-reaction cooling and crystallization via slow ethanol evaporation yield purified product .

- Key Considerations : Monitor reaction progress using TLC or HPLC to identify intermediates and byproducts.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodology :

- H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for 4-chlorophenyl), ester carbonyl (δ 4.2–4.4 ppm for -OCHCH), and thiazole ring protons (δ 7.5–8.0 ppm for C5-H) .

- IR : Confirm ester C=O (~1700 cm) and thiazole C=N (~1600 cm) stretches .

- MS : Molecular ion peak at m/z 281.0 [M+H] (calculated for CHClNOS) .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) to avoid skin/eye contact (risk of irritation per SDS data for analogous thiazole esters) .

- Work in a fume hood to minimize inhalation of vapors.

- Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (SHELXL for refinement) can determine bond lengths, angles, and dihedral angles between aromatic rings . For disordered structures (e.g., cyclohexene derivatives), refine occupancy ratios and apply restraints to model conformational flexibility .

- Example : In related cyclohexenone carboxylates, dihedral angles between aryl rings ranged from 76.4° to 89.9°, influencing packing stability via C–H···O interactions .

Q. What strategies address contradictory data in reaction yields or stereochemical outcomes?

- Approach :

- Diastereomer Control : Vary solvent polarity (e.g., ethanol vs. DMF) to influence cyclization pathways. Polar solvents may favor specific conformers via stabilization of transition states .

- Yield Optimization : Screen catalysts (e.g., piperidine vs. NaOH) and reaction times to suppress byproducts like hydrolyzed esters or dimerized intermediates .

Q. How can computational methods (DFT, MD) predict reactivity or intermolecular interactions?

- Application :

- DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiazole ring for functionalization (e.g., C5-H activation) .

- Molecular Dynamics (MD) : Simulate crystal packing to predict hydrogen-bonding patterns (e.g., C–H···O networks) observed in SCXRD studies .

Q. What are the environmental implications of this compound’s persistence or toxicity?

- Assessment :

- Ecototoxicity : Use OECD 301D biodegradation tests to evaluate half-life in aquatic systems (analogous thiazoles show moderate persistence) .

- Bioaccumulation : LogP values (~3.5) suggest moderate lipophilicity; assess bioaccumulation potential via in silico models (EPI Suite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。